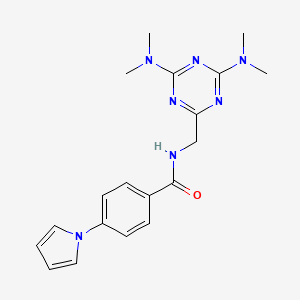![molecular formula C10H15N3S B2365956 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea CAS No. 78862-76-7](/img/structure/B2365956.png)
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. This compound, characterized by the presence of an amino group and a propan-2-ylphenyl group attached to the thiourea moiety, exhibits unique properties that make it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium, followed by the addition of an isothiocyanate . This method is efficient and yields high-purity thiourea derivatives.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process typically includes the use of elemental sulfur and chloroform to produce thiocarbonyl surrogates, which are then reacted with primary amines to form the desired thiourea compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-Alzheimer’s effects.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase by forming strong hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.
Comparaison Avec Des Composés Similaires
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-[(2-phenylacetyl)amino]-3-(4-propan-2-ylphenyl)thiourea: Similar structure but with an additional phenylacetyl group.
Indole-thiourea derivatives: These compounds exhibit strong tyrosinase inhibitory activity and are used in skin-brightening research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and practical applications.
Propriétés
IUPAC Name |
1-amino-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUHEFJHZFQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2365875.png)

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)




![5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2365891.png)
![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)
